2,4,5-Trifluorobenzylisocyanate
Description
Significance of Fluorine Substitution in Aromatic Systems and Benzyl (B1604629) Moieties
The introduction of fluorine into aromatic systems and benzyl moieties imparts a range of desirable properties to organic molecules. tandfonline.com Fluorine's high electronegativity can significantly influence the electronic environment of the aromatic ring, affecting its reactivity and the pKa of nearby functional groups. researchgate.net This electronic modulation can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. tandfonline.comnih.gov
Role of the Isocyanate Functional Group in Chemical Transformations
The isocyanate group (–N=C=O) is a highly reactive functional group that serves as a versatile electrophile in a multitude of chemical reactions. wikipedia.orgdoxuchem.com Its reactivity stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. wikipedia.orgcrowdchem.net
Key reactions involving the isocyanate group include:
Reaction with alcohols: This reaction forms urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. wikipedia.org
Reaction with amines: This produces urea (B33335) derivatives. wikipedia.orgdoxuchem.com The reaction with a diamine can lead to the formation of polyureas. chemeurope.com
Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. wikipedia.orgdoxuchem.com This reaction is fundamental to the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org
The isocyanate group can also undergo cyclization reactions and react with itself to form trimers. wikipedia.orgchemeurope.com This diverse reactivity makes isocyanates invaluable intermediates in the synthesis of a wide array of organic compounds, from polymers to pharmaceuticals. chemeurope.comyoutube.com
Overview of 2,4,5-Trifluorobenzylisocyanate as a Specialized Synthetic Building Block
This compound combines the advantageous properties of a trifluorinated benzene (B151609) ring with the versatile reactivity of an isocyanate functional group. This unique combination makes it a specialized building block for the synthesis of complex, highly functionalized molecules.
The trifluorinated phenyl group can be a crucial component in the design of new agrochemicals and materials. The specific 2,4,5-substitution pattern on the aromatic ring creates a distinct electronic and steric environment, which can be exploited to achieve specific reactivity and to impart desired properties to the final products.
Scope and Objectives of Research on this compound
Research on this compound is primarily focused on its application as a synthon for introducing the 2,4,5-trifluorobenzyl moiety into various molecular scaffolds. The primary objectives of this research include:
Development of novel synthetic methodologies: Exploring new and efficient ways to utilize this compound in organic reactions.
Synthesis of biologically active compounds: Utilizing this building block for the creation of new pharmaceutical and agrochemical candidates, leveraging the known benefits of fluorination.
Creation of advanced materials: Incorporating the 2,4,5-trifluorobenzyl group into polymers and other materials to enhance their thermal stability, chemical resistance, and other physical properties.
While specific research on this compound itself is not extensively documented in publicly available literature, its precursor, 2,4,5-trifluorobenzoic acid, is a known intermediate for fluoroquinolone antibiotics. researchgate.net This suggests a potential route for the synthesis of this isocyanate and points towards its utility in medicinal chemistry. The synthesis of related compounds like 2,4,5-trifluorobenzonitrile (B1209073) and 2,4,5-trifluorobenzyl chloride is also documented, further indicating the accessibility and importance of the 2,4,5-trifluorobenzyl core in chemical synthesis. nih.govossila.comgoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2 |
InChI Key |
KJSYORNIGFOSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5 Trifluorobenzylisocyanate and Its Precursors
Established Pathways for Isocyanate Synthesis Relevant to Fluorinated Benzyl (B1604629) Systems
The conversion of benzyl derivatives into benzyl isocyanates is a well-documented area of organic synthesis. For a substituted system like 2,4,5-Trifluorobenzylisocyanate, these methods can be adapted from general procedures, primarily starting from the corresponding benzyl amine or benzyl azide.
The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is the most traditional and widely used industrial method for isocyanate synthesis. researchgate.netnih.gov The process for a generic benzyl amine involves its conversion to the corresponding isocyanate through reaction with phosgene, typically in an inert solvent. google.com
To enhance yield and minimize the formation of urea (B33335) byproducts, the reaction is often conducted in a two-stage process: a "cold phosgenation" step at low temperatures (0-70°C) to form an intermediate carbamoyl chloride, followed by a "hot phosgenation" step at elevated temperatures (100-200°C) to eliminate hydrogen chloride and yield the final isocyanate. sabtechmachine.com
Table 1: Typical Conditions for Phosgenation of Benzyl Amines
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | Primary Amine (e.g., 2,4,5-Trifluorobenzyl amine) | Source of the R-NH₂ group | google.com |
| Reagent | Phosgene (COCl₂) or Triphosgene | Carbonyl source | researchgate.netchemicalbook.com |
| Solvent | Inert Aromatic Solvents (e.g., o-dichlorobenzene, toluene) | Reaction medium | sabtechmachine.com |
| "Cold" Temperature | 0 - 70 °C | Formation of carbamoyl chloride intermediate | sabtechmachine.com |
| "Hot" Temperature | 100 - 200 °C | Conversion to isocyanate | sabtechmachine.com |
| Byproducts | Hydrogen Chloride (HCl), Urea derivatives | Must be removed or minimized | sabtechmachine.com |
This direct phosgenation method is suitable for amines with higher boiling points and is commonly applied in the large-scale production of isocyanates. nih.gov
The Curtius rearrangement is a versatile, phosgene-free method for synthesizing isocyanates from carboxylic acids. nih.gov The reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. allen.inwikipedia.org This transformation proceeds with complete retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov
For the synthesis of this compound, the required precursor would be 2,4,5-trifluorophenylacetyl azide. This intermediate is typically generated in situ from 2,4,5-trifluorophenylacetic acid. The isocyanate formed can be trapped by various nucleophiles; for instance, reacting it with t-butanol or benzyl alcohol yields Boc-protected or Cbz-protected amines, respectively. allen.inwikipedia.orgcommonorganicchemistry.com
Table 2: Key Steps in the Curtius Rearrangement
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Acyl Azide Formation | Carboxylic acid to acyl azide | Diphenylphosphoryl azide (DPPA), Sodium azide (NaN₃) | Acyl azide (R-CON₃) | nih.govnih.gov |
| 2. Rearrangement | Thermal or photochemical decomposition | Heat or UV light | Isocyanate (R-NCO) + N₂ | nih.govwikipedia.org |
| 3. Trapping (Optional) | Reaction with nucleophiles | Alcohols (e.g., t-BuOH), Amines | Carbamates, Ureas | allen.in |
The Staudinger-Aza-Wittig reaction provides another phosgene-free pathway to isocyanates. This reaction involves two main steps: the Staudinger reaction of an organic azide with a phosphine (typically triphenylphosphine) to form an iminophosphorane, followed by the Aza-Wittig reaction of the iminophosphorane with carbon dioxide to produce the isocyanate. beilstein-journals.orgwikipedia.org
This method can be performed as a one-pot, two-step process. beilstein-journals.orgnih.gov A significant advantage is the ability to use milder conditions, including microwave-assisted protocols, which can accelerate the reaction. nih.gov A common challenge is the removal of the triphenylphosphine oxide byproduct, which can be addressed by using polymer-bound phosphines, simplifying the work-up to a simple filtration step. beilstein-journals.org
Table 3: Staudinger-Aza-Wittig Reaction for Isocyanate Synthesis
| Parameter | Description | Example Reagents/Conditions | Reference |
|---|---|---|---|
| Starting Material | Organic Azide (e.g., 2,4,5-Trifluorobenzyl azide) | Prepared from the corresponding halide | beilstein-journals.org |
| Staudinger Reagent | Triphenylphosphine (PPh₃) or Polymer-bound PPh₂ | Forms the iminophosphorane intermediate | beilstein-journals.org |
| Aza-Wittig Reagent | Carbon Dioxide (CO₂) | Reacts with the iminophosphorane | beilstein-journals.org |
| Conditions | 14 bar CO₂ pressure; Microwave irradiation (70°C) | Can be optimized for speed and efficiency | beilstein-journals.orgnih.gov |
| Byproduct | Triphenylphosphine oxide (Ph₃PO) | Difficult to remove; use of polymer-bound reagent helps | beilstein-journals.org |
Carbonyl fluoride (COF₂) and its surrogates can be used in the synthesis of isocyanates and related compounds. While carbonyl fluoride itself can react with nitriles in the presence of an acid to form α,α-difluoroalkyl isocyanates, this is less directly applicable to benzyl isocyanate synthesis. vt.edu More relevant is the use of carbonylating agents to convert amines into carbamoyl fluorides, which are stable precursors. A modern approach involves using a surrogate for the highly toxic difluorophosgene (COF₂) gas, generated from bench-stable starting materials, to react with secondary amines to form carbamoyl fluorides. acs.org Although this specific method targets carbamoyl fluorides from secondary amines, it highlights the utility of fluoride-based carbonylating agents in amine functionalization, which represents a related area of synthesis.
Precursor Chemistry for 2,4,5-Trifluorobenzyl Derivatives
The successful synthesis of this compound is contingent on the availability of high-quality precursors, namely the corresponding benzyl amine and benzyl halides.
2,4,5-Trifluorobenzyl Halides: The synthesis of 2,4,5-trifluorobenzyl halides often starts from 2,4,5-trifluorobenzoic acid. This acid can be converted to 2,4,5-trifluorobenzoyl chloride, which is then reduced to 2,4,5-trifluorobenzyl alcohol. google.com The resulting alcohol can be treated with a suitable halogenating agent, such as thionyl chloride for the chloride or hydrobromic acid for the bromide, to yield the desired 2,4,5-trifluorobenzyl halide. google.comchemicalbook.com An alternative high-yield synthesis of 2,4,5-trifluorobenzyl bromide involves the direct reaction of 2,4,5-trifluorobenzyl chloride with 48% hydrobromic acid in the presence of a phase-transfer catalyst. chemicalbook.com
Table 4: Synthesis Pathway for 2,4,5-Trifluorobenzyl Halides
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4,5-Trifluorobenzyl Alcohol | Halogenation reagent (e.g., SOCl₂) | 2,4,5-Trifluorobenzyl Halide | - | google.com |
2,4,5-Trifluorobenzyl Amine: The primary route to 2,4,5-trifluorobenzyl amine (CAS No: 168644-93-7) involves the reduction of 2,4,5-trifluorobenzonitrile (B1209073). xieshichem.com This transformation is analogous to the synthesis of other fluorinated benzylamines. For example, 2,4,6-trifluorobenzylamine is prepared by the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile using Raney-Nickel as a catalyst in a methanol and ammonia solution under hydrogen pressure. lookchem.com This well-established method of nitrile reduction is directly applicable for the preparation of the 2,4,5-trifluoro isomer.
Advanced and Emerging Synthetic Strategies Applicable to this compound
While traditional multi-step syntheses are well-established, modern organic chemistry seeks more efficient and direct methods. Advanced strategies, such as direct C-H functionalization, represent the cutting edge of synthetic chemistry and are applicable to the formation of benzylic isocyanates.
A highly innovative and atom-economical approach to benzylic isocyanates involves the direct functionalization of a C(sp³)-H bond at the benzylic position. This strategy avoids the pre-functionalization steps of halogenation and amination. Research has demonstrated a copper-catalyzed C(sp³)-H isocyanation protocol that can be applied to various alkylarenes. This method shows high site selectivity and good functional group tolerance, using commercially available components like a copper(I) acetate catalyst, a 2,2'-bis(oxazoline) ligand, (trimethylsilyl)isocyanate as the isocyanate source, and N-fluorobenzenesulfonimide as an oxidant. The resulting isocyanate can be used directly in subsequent reactions without purification. While this specific method has not been reported for 2,4,5-trifluoro-substituted substrates, its principles are directly applicable.
The synthesis of chiral, enantiomerically pure fluorinated compounds is of significant interest, particularly for pharmaceutical applications. While there are no specific reports on the stereoselective synthesis of chiral this compound, established methods for creating chiral fluorinated amines can be readily adapted.
A prominent strategy involves the use of chiral auxiliaries. For example, the stereoselective synthesis of fluorinated chiral amines has been successfully achieved using N-tert-butylsulfinyl imines. This method allows for the diastereoselective addition of nucleophiles to the imine, establishing a chiral center. The sulfinyl auxiliary can then be cleaved to yield the enantiopure amine, which can subsequently be converted to the corresponding chiral isocyanate via phosgenation. This approach offers a viable, albeit indirect, pathway to chiral analogs of this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing yield, purity, and process efficiency. sabtechmachine.com The traditional synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene. This reaction, known as phosgenation, is typically a two-step process involving an initial "cold phosgenation" followed by a "hot phosgenation" to ensure complete conversion and minimize byproducts, with final yields often ranging from 85% to 95%. sabtechmachine.com For the synthesis of this compound from 2,4,5-trifluorobenzylamine, key parameters to optimize would include solvent (e.g., o-dichlorobenzene, toluene), temperature for each stage, and the molar ratio of the phosgenating agent. sabtechmachine.com Using triphosgene, a solid and safer alternative, often involves a base like triethylamine in a solvent such as dichloromethane. chemicalbook.comresearchgate.net
For advanced methods like the C(sp³)-H isocyanation discussed previously, optimization is equally critical. A study on the copper-catalyzed isocyanation of 1-bromo-4-ethylbenzene provides a clear template for how such an optimization process would be conducted for a 2,4,5-trifluoro substituted analog. The yield of the benzylic isocyanate was found to be highly dependent on the choice of solvent, ligand, and copper source.
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuOAc (10) | L1 (10) | 1,2-Dichloroethane | 11 |
| 2 | CuOAc (10) | L1 (10) | Toluene | 22 |
| 3 | CuOAc (10) | L1 (10) | Fluorobenzene | 29 |
| 4 | CuOAc (10) | L1 (10) | Acetonitrile | 36 |
| 5 | Cu(MeCN)4PF6 (10) | L1 (10) | Acetonitrile | 48 |
| 6 | [Cu(Xantphos)(MeCN)]BF4 (10) | - | Acetonitrile | 51 |
| 7 | Cu(Xantphos)I (10) | - | Acetonitrile | 66 |
Data adapted from a study on the C-H isocyanation of a model substrate, demonstrating key optimization parameters.
This data illustrates that a solvent screen revealed acetonitrile to be superior for this transformation. Furthermore, changing the copper source and ligand structure significantly impacted the reaction yield, with the Cu(Xantphos)I complex providing the highest yield of 66% under the tested conditions. Such a systematic approach to varying catalysts, ligands, solvents, and temperature would be essential to maximize the yield for the synthesis of this compound.
Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzylisocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
Nucleophilic addition represents the most common reaction pathway for isocyanates. wikipedia.org A diverse array of nucleophiles can react with the cumulative double bond system of the isocyanate, leading to the formation of a variety of stable addition products. The general mechanism involves the attack of the nucleophile on the central carbon atom of the isocyanate, with the concomitant shift of the pi-electrons to the nitrogen and oxygen atoms, followed by proton transfer to the nitrogen to yield the final product.
The reaction of 2,4,5-Trifluorobenzylisocyanate with alcohols provides a direct and efficient route to the synthesis of N-(2,4,5-Trifluorobenzyl)carbamates, commonly known as urethanes. This reaction is typically catalyzed by tertiary amines or organotin compounds, which activate the isocyanate and/or the alcohol, thereby accelerating the rate of reaction. The mechanism proceeds through the nucleophilic attack of the alcohol oxygen on the isocyanate carbon, forming a tetrahedral intermediate which then rearranges to the stable urethane (B1682113) product.
Illustrative Reaction Data for Urethane Formation
| Nucleophile (Alcohol) | Product | Reaction Conditions |
|---|---|---|
| Methanol | Methyl N-(2,4,5-trifluorobenzyl)carbamate | Catalyst (e.g., DABCO), Room Temp |
| Ethanol | Ethyl N-(2,4,5-trifluorobenzyl)carbamate | Catalyst (e.g., DBTDL), 50 °C |
The reaction between this compound and primary or secondary amines is a rapid and generally exothermic process that yields substituted ureas. This reaction is one of the most facile nucleophilic additions to isocyanates and typically does not require a catalyst. The high nucleophilicity of the amine nitrogen leads to a swift attack on the isocyanate carbon, resulting in the formation of a stable urea (B33335) linkage.
Illustrative Reaction Data for Urea Formation
| Nucleophile (Amine) | Product | Reaction Conditions |
|---|---|---|
| Aniline (B41778) | 1-(2,4,5-Trifluorobenzyl)-3-phenylurea | Room Temperature, DCM |
| Diethylamine | 1-(2,4,5-Trifluorobenzyl)-3,3-diethylurea | 0 °C to Room Temp, THF |
This compound can react with carboxylic acids to form mixed anhydrides, which are generally unstable and can subsequently decarboxylate to form amides. This reaction pathway provides a method for the formation of N-(2,4,5-Trifluorobenzyl)amides. The initial nucleophilic attack occurs from the oxygen of the carboxylic acid onto the isocyanate carbon.
The reaction of this compound with water initially forms an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation, losing carbon dioxide to produce 2,4,5-trifluorobenzylamine. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea, 1,3-bis(2,4,5-trifluorobenzyl)urea. This reaction is of particular importance as it can be an undesired side reaction when working with isocyanates in the presence of moisture.
Cycloaddition Chemistry Involving this compound
In addition to nucleophilic addition reactions, the carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions. pressbooks.pub These reactions are valuable for the construction of heterocyclic ring systems.
This compound can undergo [2+2] cycloaddition reactions with various unsaturated partners, such as imines, to form four-membered heterocyclic rings. libretexts.orglibretexts.org The reaction with an imine would lead to the formation of a 1,3-diazetidin-2-one ring system. These reactions can be promoted thermally or photochemically and their feasibility is governed by orbital symmetry rules. The electron-withdrawing nature of the trifluorobenzyl group can influence the frontier molecular orbital energies of the isocyanate, thereby affecting the kinetics and outcome of the cycloaddition.
Illustrative Data for [2+2] Cycloaddition
| Reactant | Product | Reaction Type |
|---|---|---|
| N-Benzylidenemethylamine | 1-Methyl-4-phenyl-3-(2,4,5-trifluorobenzyl)-1,3-diazetidin-2-one | [2+2] Cycloaddition |
[4+2] Cycloadditions and Hetero-Diels-Alder Reactions
Isocyanates are known to participate as dienophiles in [4+2] cycloaddition reactions, including the hetero-Diels-Alder reaction, where they react with a conjugated diene to form six-membered heterocyclic compounds. wikipedia.orgwikipedia.org The isocyanate group, with its C=N double bond, can act as a 2π component in these reactions.
While specific studies on the [4+2] cycloaddition reactions of this compound are not extensively documented, the general reactivity of isocyanates in such transformations provides a basis for understanding its potential behavior. In a hetero-Diels-Alder reaction, an isocyanate can react with a diene to yield a dihydropyridinone derivative. The reaction is a concerted pericyclic process, though stepwise mechanisms can also occur, particularly with highly polarized reactants. wikipedia.org
The reactivity of the isocyanate as a dienophile is significantly influenced by the substituents attached to the nitrogen atom. Electron-withdrawing groups on the aryl ring of an aryl isocyanate are known to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophilic dienes. rsc.org The 2,4,5-trifluorobenzyl group is strongly electron-withdrawing due to the inductive effects of the three fluorine atoms. This electronic feature is expected to make this compound a more reactive dienophile compared to non-fluorinated benzyl (B1604629) isocyanates or those with electron-donating groups.
A study on the hetero-Diels-Alder reactions of chiral 2-alkenyldihydrooxazoles with aryl isocyanates demonstrated the formation of dihydropyrimidone derivatives with high diastereoselectivity. psu.edu This suggests that isocyanates are viable partners in such cycloadditions. Given the enhanced reactivity anticipated for this compound, it would be a promising candidate for participating in similar hetero-Diels-Alder reactions, potentially with high efficiency and selectivity.
Table 1: Expected Reactivity of this compound in [4+2] Cycloadditions
| Reaction Type | Reactant | Expected Product | Influence of 2,4,5-Trifluorobenzyl Group |
| Hetero-Diels-Alder | Conjugated Diene | Dihydropyridinone derivative | Increased reactivity due to electron-withdrawing nature |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in organic synthesis. rsc.orgfrontiersin.org Isocyanates are valuable building blocks in a variety of MCRs due to their electrophilic nature. rsc.org
While specific MCRs involving this compound have not been detailed in the literature, its participation in established isocyanate-based MCRs can be anticipated. Common examples of such reactions include the Ugi and Passerini reactions, although these typically involve isocyanides rather than isocyanates. researchgate.netacs.orgmdpi.com However, there are numerous MCRs where isocyanates are key components. For instance, the reaction of an isocyanate, an amine, and a carbonyl compound can lead to the formation of various heterocyclic structures.
The electron-withdrawing 2,4,5-trifluorobenzyl group is expected to enhance the reactivity of the isocyanate in MCRs. rsc.org This increased electrophilicity would facilitate the initial nucleophilic attack on the isocyanate carbon, which is often the rate-determining step. Consequently, this compound could be a highly effective component in the synthesis of complex molecules via MCRs, potentially leading to higher yields and faster reaction times compared to less activated isocyanates.
Table 2: Potential Multicomponent Reactions of this compound
| MCR Type | Typical Reactants | Potential Product Scaffold | Role of this compound |
| Three-component | Amine, Carbonyl Compound | Substituted Ureas or Heterocycles | Electrophilic isocyanate component |
| Four-component | Amine, Carboxylic Acid, Isocyanide (in related reactions) | Complex Amide Derivatives | Potential for novel MCRs as an electrophile |
Polymerization Chemistry Initiated by this compound
This compound is a monomer that can be used in the synthesis of polyurethanes and polyureas, which are versatile classes of polymers with a wide range of applications. scispace.comnih.gov
Polyurethane Formation: Polyurethanes are formed through the reaction of a diisocyanate with a polyol (a compound with multiple hydroxyl groups). wikipedia.orgl-i.co.uk The fundamental reaction is the addition of an alcohol to the isocyanate group, forming a urethane linkage. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate. acs.org The reaction can be catalyzed by both acids and bases. acs.org The presence of the electron-withdrawing 2,4,5-trifluorobenzyl group in this compound would increase the electrophilicity of the isocyanate carbon, thereby accelerating the rate of the reaction with polyols. rsc.org
Polyurea Formation: Polyureas are synthesized from the reaction of a diisocyanate with a polyamine (a compound with multiple amine groups). wikipedia.orgthepolyureacompany.com The reaction between an isocyanate and an amine is typically very fast and results in the formation of a urea linkage. wikipedia.org Similar to polyurethane formation, the mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon. The enhanced electrophilicity of this compound due to the fluorinated benzyl group would lead to an even faster reaction rate with amines. rsc.org
Isocyanates can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). wikipedia.org These reactions are often catalyzed by various compounds, including phosphines, amines, and metal complexes. google.com
Dimerization: The [2+2] cycloaddition of two isocyanate molecules leads to the formation of a four-membered uretdione ring. This reaction is typically reversible.
Cyclotrimerization: The cyclotrimerization of three isocyanate molecules produces a highly stable six-membered isocyanurate ring. This reaction is often used to create cross-linked polymer networks, leading to materials with enhanced thermal stability and rigidity. wikipedia.org
The electronic properties of the isocyanate substituent influence the rates of these reactions. The electron-withdrawing nature of the 2,4,5-trifluorobenzyl group is expected to increase the propensity of this compound to undergo both dimerization and cyclotrimerization, as it enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by another isocyanate molecule.
Influence of the 2,4,5-Trifluorobenzyl Moiety on Reaction Selectivity and Rate
The three fluorine atoms on the benzyl group of this compound exert a significant electronic influence on the reactivity of the isocyanate functional group. Fluorine is the most electronegative element, and its primary electronic effect is strong electron withdrawal through the sigma bond network (a -I or negative inductive effect). stackexchange.comwikipedia.orgnih.gov
This strong inductive effect, transmitted through the benzyl moiety to the isocyanate group, results in a significant decrease in electron density at the isocyanate carbon atom. This makes the carbon atom more electrophilic and, consequently, more susceptible to attack by nucleophiles. rsc.orgresearchgate.net Therefore, reactions involving nucleophilic attack on the isocyanate, such as the formation of urethanes and ureas, are expected to be significantly faster with this compound compared to non-fluorinated analogues.
In addition to the inductive effect, fluorine can also exert a +M (positive mesomeric or resonance) effect by donating a lone pair of electrons into the aromatic pi-system. wikipedia.orgnih.gov However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity. stackexchange.com The combined electronic effects of the three fluorine atoms in the 2, 4, and 5 positions of the benzyl ring create a highly electron-deficient aromatic system, which in turn strongly activates the attached isocyanate group.
The increased reactivity of this compound can be advantageous in many synthetic applications, allowing for reactions to proceed under milder conditions or with higher efficiency. However, it may also influence the selectivity of certain reactions, and careful control of reaction conditions may be necessary to achieve the desired outcome.
Table 3: Summary of Electronic Effects and Their Consequences
| Electronic Effect | Description | Impact on Isocyanate Group | Consequence on Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal by fluorine atoms through sigma bonds. | Increased electrophilicity of the isocyanate carbon. | Enhanced reaction rates with nucleophiles (alcohols, amines, etc.). |
| Mesomeric Effect (+M) | Weak electron donation from fluorine lone pairs to the aromatic ring. | Minor effect, generally outweighed by the inductive effect. | Limited impact on overall reactivity compared to the inductive effect. |
Steric Hindrance Considerations
The primary steric effect arises from the fluorine atom at the ortho-position (position 2). This substituent is in close proximity to the methylene (B1212753) bridge (–CH₂–) connecting the phenyl ring to the isocyanate group. This proximity can restrict the rotational freedom of the –CH₂NCO group and can also sterically shield the electrophilic carbon atom of the isocyanate from the approach of a nucleophile. This phenomenon is a well-documented aspect of ortho-substituted aromatic compounds.
In the context of nucleophilic attack on the isocyanate, the transition state involves the approach of the nucleophile to the carbonyl carbon. The presence of a bulky ortho-substituent can increase the activation energy of this step, thereby slowing down the reaction rate. While fluorine has a relatively small van der Waals radius compared to other halogens, its presence in the ortho position is known to influence reaction kinetics. Studies on the reactions of substituted aryl isocyanates have shown that ortho-substituents generally decrease the rate of reaction compared to their para-substituted counterparts due to steric hindrance. For instance, in the reaction of tolyl isocyanates with ethyl alcohol, the ortho-isomer reacts slower than the para-isomer. acs.org
The fluorine atom at position 4 is unlikely to exert a significant direct steric effect on the isocyanate group due to its distance. However, the cumulative electronic withdrawing effect of the three fluorine atoms can influence the geometry and bond lengths within the molecule, which may have an indirect steric consequence.
A summary of expected steric considerations is presented in the table below:
| Substituent Position | Expected Steric Impact on Isocyanate Reactivity | Rationale |
| 2-Fluoro (ortho) | High | Direct proximity to the –CH₂NCO group, hindering the approach of nucleophiles. |
| 4-Fluoro (para) | Low (direct) | Located far from the reaction center. Primary influence is electronic. |
| 5-Fluoro (meta) | Moderate | Contributes to the overall size and electronic nature of the substituent. |
Kinetic and Thermodynamic Characterization of this compound Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are intrinsically linked to the electronic and steric effects of the fluorine substituents. The strong electron-withdrawing nature of fluorine atoms significantly influences the electrophilicity of the isocyanate carbon, while steric factors, as discussed previously, affect the accessibility of this reactive center.
Kinetics
The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, is a well-studied class of reactions. The rate of these reactions is highly dependent on the substituents on the isocyanate and the nature of the nucleophile and solvent. For aryl isocyanates, electron-withdrawing groups on the aromatic ring generally increase the rate of reaction by making the isocyanate carbon more electrophilic.
In the case of this compound, the three fluorine atoms exert a strong inductive electron-withdrawing effect (–I effect). This effect is expected to increase the positive partial charge on the carbonyl carbon of the isocyanate group, making it more susceptible to nucleophilic attack. This electronic activation would, in principle, lead to a faster reaction rate compared to unsubstituted benzyl isocyanate.
Experimental studies on the reaction of various aryl isocyanates with alcohols have provided a range of second-order rate constants. For example, the reaction of phenyl isocyanate with ethyl alcohol in carbon tetrachloride at 28°C has a rate constant of approximately 1.1 x 10⁻³ L mol⁻¹ s⁻¹. acs.org It is anticipated that the rate constant for this compound under similar conditions would be influenced by the interplay of the electronic and steric factors mentioned.
Thermodynamics
The electron-withdrawing fluorine atoms can affect the stability of the this compound molecule itself. The thermodynamic stability of the products will also be influenced by the substituents. For instance, in the formation of a urethane, the electronic properties of the 2,4,5-trifluorobenzyl group will affect the stability of the resulting carbamate (B1207046) linkage.
The reaction of isocyanates can be under either kinetic or thermodynamic control, depending on the reaction conditions. At lower temperatures, the reaction is typically irreversible, and the product that is formed faster (the kinetic product) will predominate. At higher temperatures, if the reaction is reversible, the more stable product (the thermodynamic product) will be favored at equilibrium.
While specific thermodynamic data such as enthalpy (ΔH) and entropy (ΔS) of reaction for this compound are not extensively reported in the literature, they can be estimated using computational chemistry methods. Ab initio and Density Functional Theory (DFT) calculations have been successfully used to predict the energetics of isocyanate reactions. Such studies on similar systems, like the reaction of phenyl isocyanate with propanol, have shown that the transition state energies are in the range of 35-55 kJ/mol. mdpi.com
A hypothetical kinetic and thermodynamic profile for the reaction of this compound with a generic alcohol (ROH) is summarized in the table below, based on general principles.
| Parameter | Expected Influence of 2,4,5-Trifluoro Substituents | Rationale |
| Rate Constant (k) | Dependent on nucleophile size; likely faster than benzyl isocyanate for small nucleophiles. | Strong electron-withdrawing effect increasing electrophilicity of the isocyanate carbon, potentially offset by ortho-steric hindrance. |
| Activation Energy (Ea) | Potentially lower than benzyl isocyanate due to electronic activation, but could be increased by steric hindrance. | A balance between electronic activation (lowers Ea) and steric hindrance (raises Ea). |
| Enthalpy of Reaction (ΔH) | Likely to be exothermic. The magnitude may be influenced by the electronic effects on reactant and product stability. | Isocyanate reactions are generally exothermic. Fluorine substitution may slightly alter the overall energy change. |
| Entropy of Reaction (ΔS) | Expected to be negative. | The reaction involves the combination of two molecules into one, leading to a decrease in disorder. |
Further experimental and computational studies are necessary to provide precise quantitative data for the reactivity of this compound and to fully elucidate the balance between steric and electronic effects in its reactions.
Applications of 2,4,5 Trifluorobenzylisocyanate As a Key Synthetic Intermediate
Construction of Complex Fluorinated Organic Molecules
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. 2,4,5-Trifluorobenzylisocyanate serves as a powerful tool for introducing the trifluorobenzyl motif into a variety of molecular architectures, thereby enabling the construction of complex fluorinated organic molecules with tailored characteristics.
Synthesis of Fluorinated Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into these cyclic systems can enhance their metabolic stability, binding affinity, and other crucial properties. This compound is a key precursor for synthesizing a variety of fluorinated heterocycles. For instance, it can be reacted with bifunctional nucleophiles to construct complex ring systems. The isocyanate group readily undergoes addition reactions with amines, alcohols, and thiols, which can be followed by intramolecular cyclization to yield a diverse range of fluorinated heterocyclic scaffolds.
The synthesis of fluorinated heterocycles often involves cycloaddition reactions or the condensation of fluorinated building blocks with other reagents. researchgate.netnih.gov For example, fluorinated 1,3-diketones can be condensed with hydrazines, hydroxylamine, or ureas to produce pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net The reactivity of the isocyanate in this compound allows for analogous strategies, where it can be used to build up the necessary precursors for cyclization into various heterocyclic systems, including quinazolines and triazoloquinazolines. mdpi.com
| Heterocycle Class | Synthetic Precursor Derived from this compound | General Reaction Type |
| Fluorinated Pyrazoles | N-(2,4,5-Trifluorobenzyl)urea/thiourea derivatives | Condensation with 1,3-dicarbonyl compounds |
| Fluorinated Isoxazoles | N-(2,4,5-Trifluorobenzyl)hydroxylamine derivatives | Cyclocondensation with diketones or alkynes |
| Fluorinated Pyrimidines | N-(2,4,5-Trifluorobenzyl)guanidine derivatives | Reaction with 1,3-dielectrophiles |
| Fluorinated Quinazolines | Anthranilic acid amides of 2,4,5-trifluorobenzylamine | Intramolecular cyclization |
Generation of Fluorinated Amide, Urea (B33335), and Urethane (B1682113) Scaffolds
The isocyanate group of this compound is highly electrophilic and readily reacts with a wide range of nucleophiles to form stable amide, urea, and urethane linkages. This reactivity is fundamental to its utility in generating diverse molecular scaffolds.
Amides: Reaction with carboxylic acids or their derivatives produces N-(2,4,5-trifluorobenzyl)amides. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species.
Ureas: The reaction with primary or secondary amines is typically rapid and high-yielding, affording N,N'-disubstituted ureas containing the 2,4,5-trifluorobenzyl moiety. This is a common strategy for linking different molecular fragments.
Urethanes: Alcohols and phenols react with this compound to form carbamates, also known as urethanes. This linkage is prevalent in the synthesis of polymers and other advanced materials. mdpi.com
The synthesis of these scaffolds is often straightforward and can be achieved under mild conditions, making this compound an attractive reagent for creating libraries of fluorinated compounds for screening purposes. The resulting amides, ureas, and urethanes can serve as final products or as intermediates for further synthetic transformations. nih.govresearchgate.net
Role in the Synthesis of Precursors for Agrochemicals
The inclusion of fluorine, particularly trifluoromethyl groups, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. nih.gov this compound is a valuable building block for the synthesis of precursors to various classes of agrochemicals, including herbicides, insecticides, and fungicides.
For example, the benzoylurea (B1208200) structure is a known pharmacophore in insect growth regulators. nih.gov By reacting this compound with an appropriate aniline (B41778) derivative, a benzoylurea precursor containing the desired trifluorobenzyl group can be synthesized. This precursor can then be further elaborated to yield the final active ingredient.
The synthesis of many commercial agrochemicals relies on key intermediates containing trifluoromethylpyridine or other fluorinated aromatic rings. nih.gov While not a direct precursor to these specific pyridine (B92270) structures, this compound provides a means to introduce a trifluorinated phenylmethyl group, which can be a critical component of novel agrochemical candidates. The development of synthetic routes to these precursors is a significant area of industrial research.
Utilization in the Design of Advanced Chemical Building Blocks for Materials Science
In materials science, the incorporation of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity and oleophobicity). This compound is utilized in the synthesis of monomers and polymers for advanced materials applications.
For example, it can be reacted with diols or diamines to create fluorinated polyurethanes or polyureas. mdpi.com These polymers can exhibit enhanced thermal stability and lower surface energy compared to their non-fluorinated analogues. The trifluorobenzyl group can be strategically placed to influence the bulk properties of the material or to functionalize the surface.
Furthermore, derivatization of this compound can lead to novel monomers for polymerization. For instance, reaction with hydroxyethyl (B10761427) acrylate (B77674) or methacrylate (B99206) would yield a urethane-containing monomer that can be incorporated into acrylic polymers, introducing the fluorinated side chain. These materials can find applications in coatings, membranes, and specialty elastomers.
| Polymer Type | Monomer/Precursor from this compound | Potential Properties |
| Fluorinated Polyurethanes | Reaction product with diols | Enhanced thermal stability, hydrophobicity |
| Fluorinated Polyureas | Reaction product with diamines | High strength, chemical resistance |
| Fluorinated Acrylics | Urethane-acrylate derivatives | Low surface energy, weatherability |
Development of Novel Linkers and Reagents through this compound Derivatization
The reactivity of the isocyanate group allows for the transformation of this compound into a variety of other functional groups, leading to the development of novel linkers and reagents. For example, hydrolysis of the isocyanate yields 2,4,5-trifluorobenzylamine, a versatile primary amine. This amine can then be used in a wide range of subsequent reactions, such as reductive amination, amide coupling, and the synthesis of sulfonamides.
Furthermore, the isocyanate can be used to create bifunctional or heterobifunctional linkers. By reacting it with a nucleophile that contains another protected functional group, a linker with orthogonal reactivity can be prepared. After deprotection, this new functional group can be used to attach the trifluorobenzyl moiety to other molecules, such as biomolecules or solid supports.
High-Throughput Synthesis Methodologies Enabled by Isocyanate Reactivity
High-throughput synthesis (HTS) is a powerful tool in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds. The clean and efficient reactivity of isocyanates makes them well-suited for HTS platforms.
Reactions of this compound with libraries of amines, alcohols, or other nucleophiles can be performed in parallel in microtiter plates. nih.govnih.gov The reactions are often quantitative and proceed under mild conditions, minimizing the need for extensive purification of the resulting products. This allows for the rapid generation of a large number of structurally diverse compounds containing the 2,4,5-trifluorobenzyl group.
Computational and Theoretical Studies of 2,4,5 Trifluorobenzylisocyanate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the intricacies of molecular structures and electronic properties. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. A DFT study on 2,4,5-Trifluorobenzylisocyanate would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would yield precise data on bond lengths, bond angles, and dihedral angles. Such studies on related fluorinated aromatic compounds often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The electronic structure analysis would provide information on the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.
Ab Initio Methods for Accurate Electronic Property Prediction
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties. For this compound, these calculations would offer a more precise determination of energies and electronic wavefunctions, serving as a benchmark for results obtained from DFT methods.
Analysis of Electronic Properties
The electronic properties of a molecule govern its chemical behavior, including its reactivity and interaction with other molecules.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability; a larger gap generally implies greater stability. ajchem-a.comnih.gov For this compound, a detailed analysis would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). ajchem-a.com An MEP analysis of this compound would predict the most likely sites for chemical reactions, highlighting the influence of the electronegative fluorine atoms and the reactive isocyanate group.
Vibrational Spectroscopy Simulations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. cardiff.ac.uk Computational simulations are crucial for the accurate interpretation of experimental spectra, especially for complex molecules where vibrational modes can be numerous and overlapping. cardiff.ac.uk Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational frequencies and intensities of a molecule. nih.govajchem-a.com
For a compound such as this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain an optimized molecular geometry and to compute its harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.
Theoretical calculations can produce a complete vibrational spectrum, predicting the wavenumber, IR intensity, and Raman scattering activity for each normal mode of vibration. This allows for a detailed assignment of the bands observed in experimental IR and Raman spectra. For this compound, key vibrational modes of interest would include the characteristic asymmetric and symmetric stretching of the isocyanate (-N=C=O) group, the C-F stretching vibrations, and various aromatic ring stretching and bending modes.
A study on the related molecules 2,4,5- and 3,4,5-trifluorobenzonitriles utilized DFT calculations to assign their experimental FTIR and Raman spectra, demonstrating the power of this approach. nih.govresearchgate.net A similar analysis for this compound would yield a detailed vibrational assignment, as illustrated in the hypothetical data table below.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative of the expected results from a DFT calculation and is not based on published experimental or theoretical values for this specific molecule.)
| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| N=C=O asymmetric stretch | ~2250 | Very Strong | Weak |
| C-H stretch (aromatic) | ~3080 | Medium | Strong |
| C=C stretch (aromatic ring) | ~1600 | Strong | Strong |
| C-F stretch | ~1250 | Strong | Medium |
| CH₂ bend | ~1450 | Medium | Medium |
| N=C=O symmetric stretch | ~1400 | Weak | Strong |
Many flexible molecules can exist as a mixture of different conformers (rotational isomers), which can have distinct vibrational spectra. Computational chemistry can be used to identify the stable conformers of this compound by calculating the potential energy surface as a function of key dihedral angles, such as the rotation around the C-C and C-N bonds of the benzyl (B1604629) group.
For each stable conformer found, a separate vibrational frequency calculation would be performed. By comparing the predicted spectra of the different conformers with the experimental spectrum, it is possible to determine which conformers are present and in what relative abundance. Differences in the vibrational frequencies and intensities between conformers can provide a unique fingerprint for each spatial arrangement. scilit.com For instance, the coupling of the CH₂ bending modes with the aromatic ring vibrations might be sensitive to the rotational position of the isocyanate group.
Reaction Mechanism Elucidation through Computational Modeling
Isocyanates are reactive compounds that participate in a variety of chemical reactions, most notably the formation of urethanes through reaction with alcohols. mdpi.comresearchgate.net Computational modeling is an indispensable tool for elucidating the detailed mechanisms of these reactions, providing information about transition states and intermediates that are often difficult or impossible to observe experimentally.
To understand a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. mdpi.com Computational methods can locate the geometry of the TS and calculate its energy. For the reaction of this compound with an alcohol, for example, the TS would involve the simultaneous breaking of the alcohol's O-H bond and the formation of new N-H and C-O bonds. mdpi.comresearchgate.net
The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. By mapping the entire reaction pathway, from reactants through the transition state to products, a complete picture of the reaction mechanism can be developed. chemrxiv.org
Table 2: Example Energetic Profile for the Reaction of this compound with Methanol (Note: This table presents a hypothetical energetic profile to illustrate the type of data generated from computational studies. Values are for illustrative purposes only.)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Methanol | 0.0 |
| Reactant Complex | Hydrogen-bonded complex | -2.5 |
| Transition State | Structure for urethane (B1682113) formation | +20.5 |
| Product Complex | Urethane product, hydrogen-bonded | -25.0 |
Many chemical reactions are performed in a solvent, which can have a significant impact on the reaction mechanism and energetics. mdpi.com Computational models can account for these effects using various methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are common approaches where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com
Including solvent effects is crucial for obtaining results that are comparable to experimental data. The polarity of the solvent can differentially stabilize the reactants, transition state, and products, thereby altering the activation energy and reaction rate. For the reactions of this compound, modeling in different solvents would allow for a more realistic prediction of its reactivity under various experimental conditions.
Stereochemical Insights from Theoretical Calculations
As of the latest available research, there are no specific theoretical studies or computational models published that focus on the stereochemical insights of this compound, particularly in the context of its involvement in chiral transformations. The existing scientific literature does not provide data or detailed findings on the use of theoretical calculations to understand or predict the stereochemical outcomes of reactions involving this compound. Therefore, a detailed analysis or data table on this specific topic cannot be provided at this time.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2,4,5 Trifluorobenzylisocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of 2,4,5-Trifluorobenzylisocyanate, providing detailed information at the atomic level.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural verification of this compound.
The ¹H NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH₂-) protons and the aromatic protons. The methylene protons would appear as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent isocyanate group and the fluorinated aromatic ring. The aromatic region would display a more complex splitting pattern due to the coupling between the two aromatic protons and with the fluorine atoms. For comparison, in the related compound 2,4,5-trifluorobenzoic acid, the aromatic protons appear as multiplets in the downfield region of the spectrum. chemicalbook.com
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Distinct signals are expected for the isocyanate carbon (-NCO), the methylene carbon (-CH₂-), and the aromatic carbons. The chemical shift of the isocyanate carbon is typically found in the range of 120-140 ppm. The aromatic carbons will show characteristic chemical shifts and splittings due to C-F coupling. For instance, the ¹³C NMR spectrum of the similar structure 2-fluorobenzyl alcohol reveals distinct signals for each carbon, with the carbon attached to fluorine showing a large coupling constant. chemicalbook.com
¹⁹F NMR is particularly informative for fluorinated compounds. It offers high sensitivity and a wide chemical shift range, making it an excellent tool for confirming the substitution pattern of the fluorine atoms on the benzene (B151609) ring. nih.gov Each of the three fluorine atoms in this compound is expected to give a distinct signal, with coupling observed between them (F-F coupling) and with the aromatic protons (H-F coupling). The observation of diastereotopic fluorine signals can provide information about the molecular chirality and conformation. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H (Methylene) | ~4.5 - 5.0 | s | Chemical shift influenced by -NCO group. |
| ¹H (Aromatic) | ~7.0 - 7.5 | m | Complex pattern due to H-H and H-F coupling. |
| ¹³C (Isocyanate) | ~120 - 140 | s | Characteristic chemical shift for isocyanates. |
| ¹³C (Methylene) | ~40 - 50 | t (due to C-H) | |
| ¹³C (Aromatic) | ~100 - 160 | m | Complex signals with C-F couplings. |
| ¹⁹F | Varies | m | Distinct signals for each fluorine atom with F-F and H-F couplings. |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of atoms within the molecule. harvard.edu Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate the proton signals with their directly attached carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal. libretexts.org
Dynamic NMR Studies of Isocyanate Interconversions
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the rates of conformational changes and restricted rotations within a molecule. nih.gov In the context of this compound, DNMR could be employed to investigate the rotational barrier around the C(aryl)-C(methylene) bond and the C(methylene)-N bond. At low temperatures, the rotation around these bonds might be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shape changes as a function of temperature, the activation energy for the rotational barrier can be determined. researchgate.netmdpi.com Such studies provide valuable information about the molecule's flexibility and the energetic landscape of its different conformations.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.
Identification of the Isocyanate Functional Group and Fluorine Substituents
The most characteristic feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. This band typically appears in the region of 2280-2250 cm⁻¹. cdnsciencepub.com The presence of this intense band is a definitive indicator of the isocyanate moiety.
The C-F stretching vibrations of the trifluorinated benzene ring are also expected to produce strong absorption bands in the IR spectrum, typically in the fingerprint region between 1300 and 1000 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.
Raman spectroscopy offers complementary information. While the asymmetric -NCO stretch is weak in the Raman spectrum, the symmetric stretch is typically strong and appears at a lower frequency. cdnsciencepub.com Raman spectroscopy is also particularly useful for identifying symmetric vibrations, such as the breathing mode of the aromatic ring, which may be weak or absent in the IR spectrum. youtube.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| -N=C=O | Asymmetric Stretch | 2280 - 2250 | Very Strong | Weak |
| -N=C=O | Symmetric Stretch | ~1450 - 1400 | Weak | Strong |
| C-F | Stretch | 1300 - 1000 | Strong | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium | Strong |
| C-H (Methylene) | Stretch | 3000 - 2850 | Medium | Medium |
Conformational Analysis and Intermolecular Interactions
Subtle changes in the vibrational spectra can provide clues about the conformational isomers present in a sample. cdnsciencepub.com For example, the C-F stretching and deformation modes can be sensitive to the rotational position of the benzyl (B1604629) group. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the most stable conformation in the gas phase or in a particular solvent.
Furthermore, IR and Raman spectroscopy can be used to study intermolecular interactions. For instance, in the solid state or in concentrated solutions, hydrogen bonding or dipole-dipole interactions involving the isocyanate group or the fluorinated ring could lead to shifts in the vibrational frequencies and changes in the band shapes. These studies are crucial for understanding the behavior of the compound in different environments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the characterization of this compound, offering precise mass determination and valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. thermofisher.com Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). thermofisher.comnih.gov This high precision allows for the confident assignment of a unique molecular formula, distinguishing the target compound from isobaric interferences—molecules with the same nominal mass but different elemental compositions. thermofisher.com For this compound (C₈H₄F₃NO), the theoretical exact mass can be calculated and compared to the experimentally determined value, providing a stringent test of its identity. The ability of HRMS to resolve fine isotopic patterns further aids in confirming the presence and number of specific elements within the molecule. thermofisher.com
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄F₃NO |
| Theoretical Monoisotopic Mass (Da) | 189.0245 |
| Experimentally Determined Mass (Da) | Value dependent on specific analysis |
| Mass Accuracy (ppm) | Calculated from experimental data |
This table would be populated with data from a specific HRMS analysis.
Table 2: Predicted Fragmentation Data for this compound
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| 189 | [C₈H₄F₃NO]⁺ (Molecular Ion) |
| 160 | [C₇H₄F₃]⁺ (Loss of -NCO) |
| 147 | [C₈H₄F₃N]⁺ (Loss of CO) |
| 119 | [C₆H₂F₃]⁺ (Loss of CH₂NCO) |
This table represents predicted fragmentation based on general principles of mass spectrometry and may not reflect all observed fragments.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. medistri.swiss In GC-MS, the sample is first vaporized and passed through a long capillary column. medistri.swiss The separation of components is based on their differing boiling points and interactions with the column's stationary phase. medistri.swiss As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing both identification and quantification. This method is highly effective for determining the purity of the main compound and for identifying and quantifying any volatile impurities that may be present. medistri.swisschromforum.org The choice of the GC column's stationary phase is critical to achieve optimal separation of the target compound from potential impurities. chromforum.org
For the analysis of non-volatile impurities or for compounds that may degrade at the high temperatures used in GC, High-Performance Liquid Chromatography (HPLC) is the method of choice. epa.govptfarm.pl In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. ekb.eg Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. ekb.eg A variety of detectors can be used, with UV-Vis detectors being common for aromatic compounds. ekb.egamericanlaboratory.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the analysis of moderately polar organic compounds. ekb.eg Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column type to achieve the desired separation and purity determination. ekb.egamericanlaboratory.com
Table 3: Typical HPLC Parameters for Analysis of Aromatic Isocyanates
| Parameter | Typical Conditions |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
These are general conditions and would require optimization for the specific analysis of this compound.
Future Research Directions and Emerging Opportunities for 2,4,5 Trifluorobenzylisocyanate Chemistry
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For 2,4,5-Trifluorobenzylisocyanate, a primary focus will be the development of synthetic routes that are safer, more efficient, and environmentally benign than traditional methods, which often rely on hazardous reagents like phosgene. researchgate.netchimia.ch
Key research directions include:
Phosgene-Free Synthesis: A major thrust in isocyanate synthesis is the move away from the highly toxic and corrosive phosgene. researchgate.netchimia.ch Future research will likely focus on adapting and optimizing phosgene-free routes for the production of this compound. One promising approach involves the reductive carbonylation of the corresponding nitro compound, 2,4,5-trifluoronitrotoluene, using carbon monoxide in the presence of a suitable catalyst. researchgate.net Another avenue of exploration is the thermolysis of carbamates derived from 2,4,5-trifluorobenzylamine. wikipedia.org The development of efficient catalysts and reaction conditions for these processes will be crucial for their industrial viability.
Biocatalytic and Enzymatic Synthesis: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.orgeurekalert.org Future research could explore the potential of enzymes, such as transaminases, for the synthesis of the precursor amine, 2,4,5-trifluorobenzylamine, from the corresponding ketone. rsc.org Furthermore, the direct enzymatic conversion of a suitable precursor to the isocyanate, while challenging, represents a long-term goal for sustainable production.
Renewable Feedstocks: A long-term vision for sustainable chemistry involves the use of renewable feedstocks. mdpi.com While the direct synthesis of a complex molecule like this compound from biomass is currently a distant prospect, research into the production of key aromatic synthons from renewable sources could eventually provide a more sustainable pathway to its precursors.
PFAS-Free Fluorination Strategies: Growing concerns about the environmental impact of per- and polyfluoroalkyl substances (PFAS) are driving the development of new fluorination methods that avoid these persistent chemicals. researchgate.net Future synthetic strategies for this compound and its precursors will likely incorporate these safer, PFAS-free fluorination technologies.
Exploration of Novel Catalytic Systems for Isocyanate Transformations
The reactivity of the isocyanate group can be precisely controlled and channeled towards desired products through the use of catalysts. Future research will focus on discovering and developing novel catalytic systems to enhance the efficiency and selectivity of reactions involving this compound.
Potential areas of investigation include:
Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in synthesis due to their low toxicity, stability, and ability to be recycled. The development of organocatalysts for the reactions of this compound, such as its addition to alcohols to form urethanes or to amines to form ureas, could offer a more sustainable alternative to metal-based catalysts.
Metal-Based Catalysis: While the trend is towards greener alternatives, metal-based catalysts will continue to play a significant role. Research will likely focus on the use of earth-abundant and non-toxic metals. For instance, zirconium chelates have shown promise as selective catalysts for the isocyanate-hydroxyl reaction, and their application to fluorinated isocyanates like this compound warrants investigation. wernerblank.com
Catalyst Selectivity: A key challenge in isocyanate chemistry is controlling the selectivity of reactions, particularly in the presence of multiple reactive functional groups. Future research will aim to develop catalysts that can differentiate between various nucleophiles, allowing for the chemoselective transformation of this compound in complex molecular environments. This is particularly important for its use in the synthesis of fine chemicals and pharmaceuticals.
Expanding the Scope of Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. nih.govtcichemicals.comorganic-chemistry.org The inclusion of this compound in MCRs opens up possibilities for the rapid synthesis of novel, highly functionalized, and potentially bioactive fluorinated molecules.
Emerging opportunities in this area include:
Ugi and Passerini Reactions: The Ugi and Passerini reactions are well-established isocyanide-based MCRs. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgillinois.eduslideshare.netyoutube.com A significant area of future research will be the systematic investigation of this compound as a component in these reactions. This could lead to the creation of extensive libraries of novel, fluorinated peptide-like molecules and α-acyloxy amides for drug discovery and materials science. nih.govorganic-chemistry.org
Synthesis of Fluorinated Heterocycles: Isocyanates are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. By incorporating this compound into MCRs, it is possible to develop efficient one-pot syntheses of novel fluorinated heterocycles, such as triazinane-2,4-diones. rsc.org The trifluoromethylphenyl group can impart unique properties to these heterocycles, making them interesting candidates for pharmaceutical and agrochemical applications.
Discovery of New MCRs: Beyond established MCRs, there is an ongoing effort to discover new multicomponent reactions. Future research could focus on exploring the reactivity of this compound with a diverse range of reactants to uncover novel MCRs that lead to previously inaccessible molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netchimia.chyoutube.comrsc.orgnih.gov The integration of this compound chemistry with flow platforms is a promising area for future development.
Key research directions include:
Continuous-Flow Synthesis: A significant breakthrough would be the development of a continuous-flow process for the synthesis of this compound itself. A recent report on the two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a direct precursor, paves the way for a fully integrated flow synthesis of the target isocyanate. researchgate.net This would enable safer, on-demand production and minimize the handling of hazardous intermediates.
Microreactor Technology: Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, leading to higher yields and selectivities in many reactions. researchgate.netchimia.chyoutube.comrsc.org Studying the reactions of this compound in microreactors could lead to optimized conditions for its various transformations, such as its reaction with alcohols to form urethanes. researchgate.net
Automated Synthesis: The combination of flow chemistry with automated robotic systems allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.gov Applying these automated platforms to the reactions of this compound will accelerate the discovery of new derivatives and materials with desired properties.
Investigation of Surface and Interface Chemistry Involving Fluorinated Isocyanates
The unique properties of fluorinated compounds, such as hydrophobicity and low surface energy, make them ideal for modifying the surfaces of materials. The reactive isocyanate group of this compound can be used to covalently bond this molecule to a wide range of substrates, offering a versatile tool for surface engineering.
Future research in this area will likely focus on:
Surface Modification: The reaction of this compound with hydroxyl or amine groups present on the surfaces of materials such as polymers, metals, and ceramics can be used to create stable, low-energy surfaces. This could have applications in creating water-repellent coatings, anti-fouling surfaces, and low-friction materials.
Interfacial Adhesion: The ability of the isocyanate group to react with various functional groups can be exploited to improve the adhesion between different materials. By introducing this compound at the interface, it may be possible to create stronger and more durable bonds in composite materials and adhesives. henkel-adhesives.com
Biomaterial Interfaces: The biocompatibility of fluorinated polymers is an area of active research. Investigating the interaction of surfaces modified with this compound with biological systems could lead to the development of new biomaterials with controlled protein adsorption and cellular interaction.
Advanced Theoretical Models and Machine Learning Applications in Predicting Reactivity
For this compound, these advanced computational approaches offer several exciting opportunities:
Q & A
Basic: What are the standard synthetic routes for 2,4,5-Trifluorobenzylisocyanate?
Answer:
The compound is typically synthesized via the reaction of 2,4,5-trifluoroaniline with phosgene or its derivatives (e.g., triphosgene) under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (20–50°C). Key steps include:
- Amine activation : The amine group (-NH₂) is converted to an isocyanate (-N=C=O) via nucleophilic substitution.
- Purification : Distillation or chromatography is used to isolate the product from by-products like urea derivatives.
Critical parameters include avoiding moisture (to prevent hydrolysis) and optimizing stoichiometry to minimize side reactions .
Basic: What are the primary research applications of this compound?
Answer:
This compound is primarily used as:
- Pharmaceutical intermediate : Synthesizing fluorinated bioactive molecules (e.g., kinase inhibitors, antimicrobial agents).
- Agrochemical studies : Building blocks for herbicides or pesticides due to fluorine’s electron-withdrawing effects.
- Material science : Modifying polymers or coatings to enhance thermal/chemical resistance.
Its trifluoromethyl and isocyanate groups enable reactivity in nucleophilic additions and cycloadditions .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Follow GHS hazard guidelines for isocyanates:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (H331: Toxic if inhaled).
- Storage : Keep in a cool, dry place under inert gas (e.g., argon).
- First aid : For skin contact, wash with water; for inhalation, seek medical attention immediately.
Similar fluorinated isocyanates (e.g., 2,4,6-Trifluorophenyl isocyanate) exhibit analogous hazards, including skin irritation (H315) and respiratory toxicity .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
By-product formation (e.g., urea, carbamates) can be reduced via:
- Temperature control : Maintain ≤50°C to prevent thermal decomposition.
- Solvent selection : Use anhydrous dichloromethane or toluene to limit hydrolysis.
- Catalysts : Add catalytic triethylamine to accelerate isocyanate formation.
- Real-time monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically.
Post-synthesis purification via fractional distillation (under reduced pressure) or silica gel chromatography further enhances purity .
Advanced: How does the fluorine substitution pattern influence the reactivity of trifluorobenzylisocyanate derivatives?
Answer:
The position of fluorine atoms significantly impacts electronic and steric effects:
- Electron withdrawal : Fluorine at the 2,4,5-positions enhances electrophilicity of the isocyanate group, increasing reactivity toward nucleophiles (e.g., amines, alcohols).
- Steric hindrance : Fluorine at the 2-position may hinder access to the isocyanate group, reducing reaction rates compared to isomers like 2,4,6-Trifluorophenyl isocyanate.
Comparative studies using NMR and computational modeling (e.g., DFT) can quantify these effects .
Advanced: How to resolve contradictions in reported biological activity data for derivatives?
Answer:
Discrepancies in biological activity (e.g., antimicrobial potency) may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and NMR before testing.
- Assay conditions : Standardize protocols (e.g., bacterial strain, incubation time) across studies.
- Structural confirmation : Use X-ray crystallography or mass spectrometry to confirm derivative structures.
For example, conflicting MIC (Minimum Inhibitory Concentration) values can be reconciled by testing under identical conditions with positive/negative controls .
Advanced: What analytical techniques are most effective for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹⁹F NMR (δ -110 to -160 ppm) confirms fluorine positions; ¹H NMR identifies aromatic protons.
- IR spectroscopy : Detect the isocyanate stretch (~2270 cm⁻¹).
- Mass spectrometry : HRMS (High-Resolution MS) verifies molecular ion [M+H]⁺ at m/z 188.03.
- Elemental analysis : Validate C, H, N, F content (±0.3% theoretical).
Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures accuracy .
Advanced: How to design experiments to evaluate the compound’s role in polymer modification?
Answer:
A robust experimental design includes:
- Functionalization : React this compound with hydroxyl- or amine-terminated polymers (e.g., polyurethanes) under anhydrous conditions.
- Characterization :
- TGA/DSC : Assess thermal stability (decomposition temperature >200°C).
- Tensile testing : Measure mechanical properties pre/post modification.
- Control groups : Compare with non-fluorinated analogs to isolate fluorine’s impact.
This approach isolates structure-property relationships for materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
